Methyl 2,3-dimethyl-3-(p-tolyl)oxirane-2-carboxylate
Description
Methyl 2,3-dimethyl-3-(p-tolyl)oxirane-2-carboxylate (CAS 63478-69-3) is an oxirane (epoxide) derivative with a p-tolyl (4-methylphenyl) group and two methyl substituents on the oxirane ring. Its molecular formula is C₁₂H₁₄O₃, with a molecular weight of 206.24 g/mol . The compound’s structure features a rigid epoxide ring fused with a carboxylate ester, making it a valuable intermediate in organic synthesis and drug discovery. The p-tolyl group contributes to its steric and electronic properties, which are critical in modulating reactivity and biological activity .
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
methyl 2,3-dimethyl-3-(4-methylphenyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C13H16O3/c1-9-5-7-10(8-6-9)12(2)13(3,16-12)11(14)15-4/h5-8H,1-4H3 |
InChI Key |
OUPFXOVLUFPOGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C(O2)(C)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dimethyl-3-(p-tolyl)oxirane-2-carboxylate typically involves the reaction of 2,3-dimethyl-3-(p-tolyl)oxirane with methanol in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of an acid or base catalyst to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dimethyl-3-(p-tolyl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2,3-dimethyl-3-(p-tolyl)oxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,3-dimethyl-3-(p-tolyl)oxirane-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Ortho-Tolyl vs. Para-Tolyl Substitution
A key structural analog is methyl 2,3-dimethyl-3-(o-tolyl)oxirane-2-carboxylate (CAS 709010-30-0), which substitutes the para-tolyl group with an ortho-tolyl (2-methylphenyl) group. This positional change may also alter solubility and crystallinity due to differences in molecular packing .
Substituent Electronic Effects: Methoxy vs. Methyl Groups
Replacing the p-tolyl methyl group with a methoxy group yields methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate (CAS 96125-49-4). The methoxy group is electron-donating via resonance, increasing the electron density of the aromatic ring. This modification can enhance stability in electrophilic environments but may reduce compatibility with hydrophobic binding pockets in biological targets compared to the methyl group .
Simpler Aromatic Systems: Phenyl vs. p-Tolyl
Methyl (2R,3S)-3-phenyloxirane-2-carboxylate (CAS 19190-80-8) lacks both methyl groups on the oxirane ring and the p-tolyl substituent. However, the simple phenyl group may offer weaker hydrophobic interactions in biological systems compared to p-tolyl .
Aliphatic vs. Aromatic Substituents
Ethyl 3-isopropyl-3-methyloxirane-2-carboxylate (CAS 274689-93-9) replaces the aromatic p-tolyl group with an aliphatic isopropyl substituent. The bulkier isopropyl group increases steric hindrance around the oxirane ring, which could slow reaction kinetics in nucleophilic attacks. The ethyl ester (vs. methyl) may also alter solubility and metabolic stability .
Stereochemical Considerations
The target compound’s activity may depend on its stereochemistry, as seen in analogs like methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate (CAS 105560-93-8). The (2R,3S) configuration in such compounds often enhances enantioselective interactions with chiral biological targets, such as enzymes or receptors .
Biological Activity
Methyl 2,3-dimethyl-3-(p-tolyl)oxirane-2-carboxylate (CAS Number: 1520274-93-4) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆O₃ |
| Molecular Weight | 220.26 g/mol |
| CAS Number | 1520274-93-4 |
Pharmacological Properties
Research indicates that compounds with oxirane (epoxide) structures often exhibit significant biological activities, including:
- Antidiabetic Effects : Compounds similar to this compound have shown hypoglycemic and hypoketonemic actions, making them potential candidates for treating glucose and fat metabolism disorders .
- Antitumor Activity : Some epoxide derivatives have demonstrated in vitro and in vivo antitumor properties. They may interfere with cellular mechanisms such as tubulin binding, which is crucial for cancer cell division .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Epoxide compounds can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress by generating ROS, which can lead to apoptosis in cancer cells .
- Modulation of Signaling Pathways : These compounds may interact with signaling pathways related to cell growth and apoptosis, influencing cancer progression.
Case Studies
Several studies have investigated the biological effects of this compound and related compounds:
- Antidiabetic Study : A study demonstrated that administration of substituted oxiranecarboxylic acids improved glucose tolerance in diabetic animal models, suggesting their utility in managing diabetes .
- Antitumor Efficacy : Research showed that epoxide derivatives exhibited significant cytotoxicity against various cancer cell lines, including those resistant to conventional therapies. The mechanism involved disruption of microtubule dynamics .
- Oxidative Stress Induction : In vitro studies indicated that these compounds could increase oxidative stress markers in cancer cells, leading to enhanced apoptosis rates compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
